4-DAMP

Beschreibung

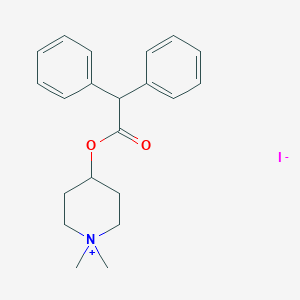

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(1,1-dimethylpiperidin-1-ium-4-yl) 2,2-diphenylacetate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26NO2.HI/c1-22(2)15-13-19(14-16-22)24-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;/h3-12,19-20H,13-16H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJHRSCUAQPFQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81405-11-0 (Parent) | |

| Record name | 1,1-Dimethyl-4-diphenylacetoxypiperidinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40941281 | |

| Record name | 4-[(Diphenylacetyl)oxy]-1,1-dimethylpiperidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1952-15-4 | |

| Record name | 4-Diphenylacetoxy-N-methylpiperidine methiodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1952-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethyl-4-diphenylacetoxypiperidinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Diphenylacetyl)oxy]-1,1-dimethylpiperidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIMETHYL-4-DIPHENYLACETOXYPIPERIDINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP6GVV66RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-DAMP: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a widely used muscarinic receptor antagonist. It delves into its binding affinity and selectivity, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action: Competitive Antagonism of Muscarinic Acetylcholine Receptors

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). It exhibits a high affinity for these receptors, competing with the endogenous agonist, acetylcholine (ACh), for the same binding site. By binding to the receptor, this compound prevents the conformational changes necessary for receptor activation and the subsequent initiation of intracellular signaling cascades.

While this compound is often utilized for its relative selectivity for the M3 muscarinic receptor subtype, it also displays significant affinity for other muscarinic receptor subtypes, particularly M1, M4, and M5.[1] Its lower affinity for the M2 receptor subtype allows for its use in distinguishing between M2 and non-M2 receptor-mediated effects.[1] This selectivity profile makes this compound a valuable pharmacological tool for dissecting the physiological and pathological roles of different muscarinic receptor subtypes.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through various radioligand binding assays. The data, presented in terms of the inhibitor constant (Ki), dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50), are summarized in the table below. Lower values indicate a higher binding affinity.

| Receptor Subtype | Ki (nM) | Kd (nM) | IC50 (nM) | Species/Cell System | Radioligand | Reference |

| M1 | 0.57 | - | - | Human | [3H]NMS | - |

| M2 | 7.3 | 43 (this compound mustard) | 15,000 | Human, Muscle cells | [3H]NMS, [3H]-scopolamine | [1][2] |

| M3 | 0.37 | 7.2 (this compound mustard) | 0.4 | Human, Muscle cells | [3H]NMS, [3H]-scopolamine | [1][2] |

| M4 | 0.72 | - | - | Human | [3H]NMS | - |

| M5 | 0.55 | - | - | Human | [3H]NMS | - |

| Mixed/Unspecified | - | - | < 30 (Thalamus), 30-46 (Hippocampus), 30-50 (Cortex) | Rat Brain | --INVALID-LINK---QNB | [3] |

Note: Data for this compound mustard, a derivative of this compound, is included as it provides insight into the affinity of the core this compound structure for the receptor.

Signaling Pathways Modulated by this compound

As an antagonist, this compound blocks the signaling pathways initiated by agonist binding to muscarinic receptors. The M3 receptor, the primary target of this compound's selective action, is coupled to the Gq/11 family of G proteins.[4]

Upon agonist binding, the M3 receptor activates Gαq/11, which in turn stimulates the enzyme phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5] The rise in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction, glandular secretion, and modulation of ion channel activity.[5][6]

By blocking the initial step of agonist binding, this compound effectively inhibits this entire signaling cascade.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques. The following sections provide detailed methodologies for two fundamental assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

-

Tissues or cells expressing the muscarinic receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

A fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB)) at a concentration near its Kd value.

-

A range of concentrations of the unlabeled competitor, this compound.

-

The prepared cell membranes.

-

-

Total binding is determined in the absence of a competitor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine) to saturate all specific binding sites.

-

The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

The filters are then dried, and the radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value for this compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Analysis

Schild analysis is a functional assay used to determine the affinity (pA2 value) of a competitive antagonist and to confirm its mechanism of action. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist dose-response curve.

1. Tissue/Cell Preparation:

-

An isolated tissue preparation that exhibits a contractile or other measurable response to a muscarinic agonist (e.g., guinea pig ileum, tracheal smooth muscle) is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

The tissue is allowed to equilibrate under a resting tension.

2. Agonist Dose-Response Curve:

-

A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol or acetylcholine) is generated by adding increasing concentrations of the agonist to the organ bath and recording the response.

3. Antagonist Incubation:

-

The tissue is washed to remove the agonist and allowed to return to baseline.

-

A known concentration of the antagonist, this compound, is added to the organ bath and allowed to equilibrate with the tissue for a predetermined time (e.g., 30-60 minutes).

4. Second Agonist Dose-Response Curve:

-

In the continued presence of this compound, a second cumulative concentration-response curve to the same agonist is generated. A competitive antagonist like this compound will cause a parallel rightward shift in the dose-response curve without a change in the maximum response.

5. Repeat with Different Antagonist Concentrations:

-

The tissue is washed, and the procedure is repeated with several different concentrations of this compound.

6. Data Analysis (Schild Plot):

-

The dose ratio (DR) is calculated for each concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.

-

For a competitive antagonist, the Schild plot should be a straight line with a slope that is not significantly different from 1.0.

-

The pA2 value is determined by the x-intercept of the regression line. The pA2 is a measure of the antagonist's affinity, where pA2 = -log(KB), and KB is the equilibrium dissociation constant of the antagonist.

References

- 1. The interaction of this compound mustard with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | M3 muscarinic receptor antagonist | Hello Bio [hellobio.com]

- 3. Regional binding of 4-diphenylacetoxy-N-methylpiperidine methobromide (this compound) to muscarinic receptors in rat brain and comparative analysis of minimum energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 5. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

4-DAMP Muscarinic Receptor Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the muscarinic receptor selectivity profile of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a widely used competitive antagonist. This document summarizes quantitative binding and functional data, details common experimental methodologies, and illustrates the associated signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Core Understanding: this compound's Selectivity

This compound is a well-established muscarinic antagonist that exhibits a notable degree of selectivity for the M3 and M1 receptor subtypes over the M2, M4, and M5 subtypes. This selectivity has positioned this compound as a critical pharmacological tool for differentiating muscarinic receptor function in various tissues and as a reference compound in the development of novel muscarinic receptor-targeted therapeutics. While often cited for its M3 preference, particularly in peripheral tissues, its selectivity profile can vary depending on the tissue and the experimental conditions. In the central nervous system, for instance, this compound shows more limited selectivity[1].

Quantitative Selectivity Profile of this compound

The selectivity of this compound is quantitatively defined by its binding affinity (Ki) and its functional antagonist potency (pA2 or IC50) at each of the five muscarinic receptor subtypes (M1-M5). The data presented below are compiled from various studies utilizing radioligand binding and functional assays in cell lines recombinantly expressing human muscarinic receptors.

Table 1: Binding Affinity of this compound at Human Muscarinic Receptor Subtypes

| Receptor Subtype | pKi (mean ± SEM) | Ki (nM) | Selectivity Ratio (vs. M2) |

| M1 | 8.8 ± 0.1 | 1.58 | ~18 |

| M2 | 7.5 ± 0.1 | 31.6 | 1 |

| M3 | 9.0 ± 0.1 | 1.00 | ~32 |

| M4 | 8.2 ± 0.1 | 6.31 | ~5 |

| M5 | 8.5 ± 0.1 | 3.16 | ~10 |

Note: Ki values are calculated from pKi values and represent the concentration of the ligand that will bind to half the binding sites at equilibrium. The selectivity ratio is calculated relative to the M2 receptor, which generally shows the lowest affinity for this compound.

Table 2: Functional Antagonist Potency of this compound

| Receptor Subtype | Assay Type | pA2 / pIC50 (mean ± SEM) |

| M1 | Phosphoinositide Turnover | 8.9 ± 0.2 |

| M2 | Inhibition of cAMP Accumulation | 7.6 ± 0.1 |

| M3 | Calcium Mobilization | 9.41 ± 0.23[2] |

| M4 | Inhibition of cAMP Accumulation | 8.1 ± 0.1 |

| M5 | Phosphoinositide Turnover | 8.6 ± 0.2 |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximal possible inhibition.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different heterotrimeric G proteins, initiating distinct intracellular signaling cascades.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[3][4] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins.[3][4] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunits of Gi/o can also directly modulate ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).

Experimental Protocols

The determination of this compound's selectivity profile relies on standardized in vitro pharmacological assays. Below are detailed methodologies for common experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity (Ki) of a test compound for a receptor. These assays typically involve competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.

Objective: To determine the Ki of this compound at each muscarinic receptor subtype.

Materials:

-

Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of atropine).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand ([³H]-NMS, typically at its Kd concentration), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist, providing a measure of its potency (pA2 or IC50).

Objective: To determine the functional potency of this compound in blocking agonist-induced calcium release.

Materials:

-

A stable cell line expressing M1, M3, or M5 receptors.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

A muscarinic agonist (e.g., carbachol).

-

Varying concentrations of this compound.

-

A fluorescence plate reader capable of kinetic reading.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specified period.

-

Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (typically the EC80 concentration) to stimulate the cells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Plot the agonist-induced calcium response as a function of the this compound concentration to determine the IC50 value.

Objective: To determine the functional potency of this compound in blocking agonist-induced inhibition of cAMP production.

Materials:

-

A stable cell line expressing M2 or M4 receptors.

-

Forskolin (an adenylyl cyclase activator).

-

A muscarinic agonist (e.g., carbachol).

-

Varying concentrations of this compound.

-

A cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of forskolin to stimulate cAMP production, along with the muscarinic agonist to inhibit this stimulation.

-

Incubation: Incubate the cells for a specified time to allow for changes in cAMP levels.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the inhibition of the forskolin-stimulated cAMP response as a function of the this compound concentration to determine the IC50 value.

Conclusion

This compound remains an indispensable tool in muscarinic receptor research due to its well-characterized selectivity profile. Its higher affinity for M1 and M3 subtypes compared to M2, M4, and M5 receptors allows for the pharmacological dissection of muscarinic receptor function. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies and for those involved in the discovery and development of novel muscarinic receptor modulators. A thorough understanding of its binding and functional characteristics is crucial for the accurate interpretation of experimental results and for advancing our knowledge of the physiological and pathophysiological roles of muscarinic receptors.

References

- 1. Regional binding of 4-diphenylacetoxy-N-methylpiperidine methobromide (this compound) to muscarinic receptors in rat brain and comparative analysis of minimum energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Inhibition of M3 Muscarinic Receptor Signaling by 4-DAMP

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a selective antagonist of the M3 muscarinic acetylcholine receptor. It details the M3 signaling pathway, the mechanism of its inhibition by this compound, quantitative pharmacological data, and the experimental protocols used for its characterization.

Introduction: Muscarinic Receptors and this compound

The muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein coupled receptor (GPCR) subtypes, designated M1 through M5.[1] These receptors are widely expressed throughout the central and peripheral nervous systems and in non-neuronal tissues, where they mediate the parasympathetic effects of the neurotransmitter acetylcholine (ACh).[1] The subtypes are broadly classified by the G-protein they couple to: M1, M3, and M5 receptors primarily couple to the Gq family of G-proteins, while M2 and M4 receptors couple to the Gi/o family.[1][2]

This compound is a well-characterized competitive antagonist with high affinity for the M3 muscarinic receptor.[3] Its selectivity makes it an invaluable pharmacological tool for isolating and studying the physiological and pathological roles of the M3 receptor subtype.[3]

The M3 Muscarinic Receptor Signaling Pathway and its Inhibition

The M3 receptor is a canonical example of a Gq-coupled GPCR.[2][4] Upon binding of an agonist such as acetylcholine or carbachol, the receptor undergoes a conformational change that activates its associated heterotrimeric Gq protein.[4][5] This initiates a well-defined intracellular signaling cascade:

-

G-Protein Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[4][5]

-

PLC Activation: The Gαq-GTP complex activates the effector enzyme Phospholipase C-β (PLC-β).[4][6]

-

Second Messenger Generation: PLC-β cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6]

-

Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This action opens calcium channels, leading to a rapid release of stored Ca²⁺ into the cytosol.[4][6]

-

PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates numerous downstream targets to modulate cellular function.[4]

This compound acts as a competitive antagonist by binding to the M3 receptor at the same site as acetylcholine but without activating it. By occupying the binding site, it prevents the agonist from binding and initiating the downstream signaling cascade, effectively inhibiting the release of intracellular calcium and other subsequent events.

Caption: Figure 1: M3 Muscarinic Receptor Signaling and Inhibition by this compound.

Quantitative Pharmacology of this compound

The pharmacological activity of this compound is defined by its binding affinity (Ki) and its functional potency (IC50). Binding affinity is an inverse measure of how readily the antagonist binds to the receptor, while functional potency measures the concentration required to inhibit a specific agonist-induced response by 50%.

The table below summarizes the binding affinities of this compound for the five human muscarinic receptor subtypes, highlighting its selectivity.

| Receptor Subtype | Binding Affinity (Ki) in nM | Selectivity vs. M3 |

| M1 | 0.57 | 0.65x |

| M2 | 7.30 | 19.7x |

| M3 | 0.37 | 1x |

| M4 | 5.40 (pKi 8.27) | 14.6x |

| M5 | 0.72 | 1.9x |

| Data sourced from Abcam (2024) for human recombinant receptors. M4 pKi converted to Ki for consistency. |

The data clearly indicates that this compound has the highest affinity for the M3 receptor subtype. While it also demonstrates high affinity for M1 and M5 receptors, it is notably less potent at M2 and M4 subtypes, making it a valuable tool for distinguishing M3/M1/M5-mediated effects from M2/M4-mediated effects. In functional assays, this compound effectively blocks agonist-induced responses, with an IC50 value of 0.4 nM reported for blocking [³H]-scopolamine binding in cells expressing M3 receptors.[3]

Key Experimental Protocols

The characterization of an antagonist like this compound relies on two primary types of in vitro assays: radioligand binding assays to determine affinity and functional assays to determine potency.

Caption: Figure 2: General Workflow for M3 Antagonist Characterization.

This assay quantifies the affinity (Ki) of this compound for the M3 receptor by measuring its ability to compete with a radiolabeled ligand.[7]

-

Objective: To determine the Ki of this compound at M3 muscarinic receptors.

-

Materials:

-

Membrane preparations from cells stably expressing the human M3 receptor.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or a similar muscarinic antagonist.

-

Unlabeled competitor: this compound, serially diluted.

-

Assay Buffer (e.g., PBS or Tris-HCl with cofactors).

-

Glass fiber filters (e.g., GF/B or GF/C, often pre-treated with polyethyleneimine).[8]

-

Scintillation fluid and a scintillation counter.

-

-

Protocol:

-

Reaction Setup: In a 96-well plate, combine the M3 receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound.

-

Control Wells: Include wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a high concentration of a non-radioactive antagonist like atropine).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through the glass fiber filters. The membranes and bound ligand are retained on the filter.[9]

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

This cell-based functional assay measures the ability of this compound to inhibit the agonist-induced increase in intracellular calcium, providing a measure of its functional potency (IC50).[10][11]

-

Objective: To determine the functional IC50 of this compound in blocking M3 receptor-mediated calcium release.

-

Materials:

-

A cell line stably expressing the human M3 receptor (e.g., CHO-M3, HEK-293-M3).

-

A fluorescent calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM).[12]

-

A muscarinic agonist (e.g., Carbachol, Acetylcholine).

-

Test compound: this compound, serially diluted.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A kinetic fluorescence plate reader (e.g., FLIPR, FlexStation) or a flow cytometer.[13][14]

-

-

Protocol:

-

Cell Plating: Seed the M3-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and add the assay buffer containing the calcium indicator dye. Incubate the cells for 30-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.[12][13]

-

Antagonist Pre-incubation: Wash the cells to remove excess dye and add assay buffer containing the various concentrations of this compound. Incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Signal Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading for several seconds.

-

Agonist Stimulation: Use the instrument's integrated liquid handler to add a fixed concentration of the agonist (typically an EC80 concentration to ensure a robust signal) to all wells simultaneously.

-

Kinetic Reading: Immediately following agonist addition, continue to record the fluorescence intensity over time (e.g., for 60-180 seconds) to capture the transient calcium peak.[10]

-

Data Analysis:

-

Measure the response for each well (e.g., peak fluorescence intensity or area under the curve).

-

Normalize the data relative to control wells (0% inhibition = agonist only; 100% inhibition = no agonist).

-

Plot the normalized response against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

-

Conclusion

This compound is a potent and selective competitive antagonist of the M3 muscarinic receptor. It acts by blocking the canonical Gq-coupled signaling pathway, thereby preventing agonist-induced activation of PLC-β and subsequent intracellular calcium release. Its pharmacological profile, characterized through binding and functional assays, establishes it as a cornerstone tool compound for researchers investigating the diverse physiological functions governed by the M3 receptor and for screening new chemical entities in drug development programs targeting this receptor.

References

- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | M3 muscarinic receptor antagonist | Hello Bio [hellobio.com]

- 4. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]

- 6. researchgate.net [researchgate.net]

- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 11. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bu.edu [bu.edu]

- 13. content.abcam.com [content.abcam.com]

- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-DAMP in Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-diphenylacetoxy-N-methylpiperidine methiodide, commonly known as 4-DAMP, is a potent and selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its significance in smooth muscle pharmacology lies in its preferential affinity for the M3 receptor subtype over the M2 subtype. This selectivity has established this compound as an invaluable pharmacological tool for elucidating the distinct physiological roles of M2 and M3 muscarinic receptors in regulating smooth muscle tone and function across various organ systems. This technical guide provides an in-depth overview of the function of this compound in smooth muscle, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action

In smooth muscle tissues, acetylcholine (ACh) released from parasympathetic nerves induces contraction primarily through the activation of M3 muscarinic receptors.[1] These receptors are coupled to Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key event for the initiation of smooth muscle contraction.

This compound exerts its effect by competitively binding to the M3 receptor, thereby preventing ACh from binding and initiating this signaling cascade. This antagonism leads to a dose-dependent inhibition of ACh-induced smooth muscle contraction.

While M3 receptors are the primary mediators of direct smooth muscle contraction, M2 receptors are also present in smooth muscle, often in greater abundance than M3 receptors.[1] M2 receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels can indirectly promote contraction by reducing the activity of protein kinase A (PKA), which normally phosphorylates and inhibits myosin light chain kinase (MLCK). By antagonizing the M3 receptor with high affinity, this compound allows for the functional investigation of the more nuanced roles of the M2 receptor in smooth muscle physiology.

Quantitative Pharmacological Data

The affinity and potency of this compound have been quantified in various smooth muscle preparations and using cloned human muscarinic receptors. This data is crucial for designing experiments and interpreting results. The following tables summarize key quantitative parameters for this compound.

| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |

| pKi | M1 | 8.8 | Human (cloned) | - |

| M2 | 7.8 | Human (cloned) | - | |

| M3 | 9.3 | Human (cloned) | - | |

| M4 | 8.1 | Human (cloned) | - | |

| M5 | 8.7 | Human (cloned) | - | |

| pA2 | M3 | 8.54 | Bovine Tracheal Smooth Muscle | - |

| M3 | ~9.0 | Guinea Pig Ileum | [2] | |

| M3 | 8.4 | Mouse Urinary Bladder | [3] | |

| M3 | 7.94 | Human Umbilical Vein | [4] | |

| pKB | M3 | 9.67 | Human Umbilical Vein (vs. Atropine) | [4] |

| M3 | 8.8 | Mouse Ileum (M2-KO) | [5] |

Signaling Pathways

The signaling pathways modulated by this compound are central to its function in smooth muscle. The following diagrams illustrate these pathways.

Experimental Protocols

The pharmacological properties of this compound in smooth muscle are typically investigated using two primary experimental setups: isolated organ bath studies for functional analysis and receptor binding assays for determining affinity.

Isolated Organ Bath for Smooth Muscle Contractility

This in vitro technique allows for the measurement of smooth muscle contraction and relaxation in response to pharmacological agents.

Methodology:

-

Tissue Preparation:

-

Euthanize the animal (e.g., guinea pig, rat) via an approved method.

-

Dissect the desired smooth muscle tissue (e.g., ileum, trachea, bladder).

-

Place the tissue in a petri dish containing cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

-

Carefully clean the tissue of adhering fat and connective tissue.

-

Cut the tissue into strips or rings of appropriate size (e.g., 2-3 mm wide and 10-15 mm long).

-

-

Mounting:

-

Mount the tissue strips in an isolated organ bath chamber containing PSS maintained at 37°C and continuously bubbled with carbogen (95% O2, 5% CO2).

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

-

Equilibration:

-

Allow the tissue to equilibrate for at least 60 minutes under a determined optimal resting tension (e.g., 1 gram).

-

Wash the tissue with fresh PSS every 15-20 minutes during the equilibration period.

-

-

Experimentation (Schild Analysis for pA2 Determination):

-

Obtain a cumulative concentration-response curve (CRC) for a muscarinic agonist (e.g., carbachol).

-

Wash the tissue repeatedly to return to baseline tension.

-

Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

Obtain a second CRC for the agonist in the presence of this compound.

-

Repeat the incubation and CRC steps with increasing concentrations of this compound.

-

-

Data Analysis:

-

Calculate the dose ratio (DR) for each concentration of this compound. The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

-

Muscarinic Receptor Binding Assay

This biochemical assay is used to determine the affinity (Ki) of this compound for different muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Homogenize the smooth muscle tissue or cells expressing a specific muscarinic receptor subtype in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a series of tubes, add a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and a known amount of the membrane preparation.

-

Add increasing concentrations of unlabeled this compound to the tubes.

-

To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., atropine) to a separate set of tubes.

-

Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the control (no this compound) against the logarithm of the molar concentration of this compound.

-

Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is an indispensable tool in smooth muscle pharmacology. Its high affinity and selectivity for the M3 muscarinic receptor have been instrumental in dissecting the distinct roles of M2 and M3 receptors in the regulation of smooth muscle contraction. The quantitative data derived from Schild analysis in functional studies and Ki values from receptor binding assays provide a solid foundation for its use in both basic research and drug development. The detailed experimental protocols outlined in this guide serve as a practical resource for researchers aiming to investigate the intricate mechanisms of muscarinic receptor function in smooth muscle. A thorough understanding of the properties and application of this compound is essential for advancing our knowledge of smooth muscle physiology and pathophysiology, and for the development of novel therapeutics targeting muscarinic receptors.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic receptors in isolated urinary bladder smooth muscle from different mouse strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M2 Muscarinic Receptor-Dependent Contractions of Airway Smooth Muscle are Inhibited by Activation of β-Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of muscarinic receptors in the human bladder mucosa: direct quantification of subtypes using this compound mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

The M3 Muscarinic Receptor Antagonist 4-DAMP and its Impact on Glandular Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a potent and selective antagonist of the M3 muscarinic acetylcholine receptor, on glandular secretion. This document details the underlying signaling pathways, presents quantitative data on its inhibitory effects, and outlines the experimental protocols used to ascertain these findings.

Core Mechanism of Action: Inhibition of M3 Receptor-Mediated Secretion

Glandular secretion is a fundamental physiological process, largely regulated by the parasympathetic nervous system through the release of acetylcholine (ACh). ACh acts on muscarinic receptors located on the surface of glandular cells to stimulate the release of fluids, electrolytes, and proteins. The M3 muscarinic receptor subtype, a G-protein coupled receptor (GPCR), is the predominant subtype involved in mediating exocrine gland secretion.

This compound exerts its inhibitory effects by competitively binding to the M3 receptor, thereby preventing ACh from binding and initiating the downstream signaling cascade that leads to secretion. This blockade effectively reduces or abolishes the secretory response in a variety of glandular tissues.

Signaling Pathway of M3 Receptor-Mediated Glandular Secretion and its Inhibition by this compound

The activation of the M3 muscarinic receptor by acetylcholine in glandular acinar cells initiates a well-defined signaling cascade. This compound, as a competitive antagonist, interrupts this pathway at its inception.

Quantitative Data on this compound Inhibition

The potency of this compound as an M3 receptor antagonist has been quantified in various glandular tissues using different experimental paradigms. The following tables summarize key quantitative data.

Table 1: Affinity of this compound for Muscarinic Receptors in Glandular Tissues

| Tissue | Species | Parameter | Value (nM) | Reference |

| Sublingual Gland Acini | Rat | KB | 1.06 | [1] |

| Sublingual Gland Acini | Rat | Ki | 1.81 | [1] |

| M3 Receptor (recombinant) | Chinese Hamster Ovary Cells | KD of aziridinium ion | 7.2 | [2] |

Table 2: Inhibitory Concentrations of this compound on Glandular Secretion

| Gland/Secretion Type | Species | Agonist | IC50/ID50 | Reference |

| Nasal Mucus Glycoprotein Release | Human | Methacholine (100 µM) | 1-100 µM (Significant inhibition at 1 µM) | [3] |

| Atrial Natriuretic Factor Release (central effect) | Rat | Carbachol (1 µg) | ID50 = 0.18 nmol/rat | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on glandular secretion.

Measurement of Glandular Secretion from Isolated Tissues

This protocol describes a general method for measuring agonist-induced secretion and its inhibition by antagonists in isolated glandular tissue, such as salivary or nasal gland explants.

Objective: To quantify the amount of a specific secreted product (e.g., mucus glycoproteins, total protein) in response to a muscarinic agonist and to determine the inhibitory effect of this compound.

Materials:

-

Isolated glandular tissue (e.g., human nasal mucosal explants, rat sublingual gland acini)

-

Culture medium (e.g., RPMI 1640, DMEM)

-

Muscarinic agonist (e.g., carbachol, methacholine)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Assay kit for quantifying the secreted product (e.g., ELISA for mucus glycoproteins)

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Tissue Preparation: Glandular tissue is obtained and dissected into small fragments or acini are isolated using enzymatic digestion (e.g., collagenase).

-

Pre-incubation with Antagonist: The tissue preparations are pre-incubated with varying concentrations of this compound or vehicle control in culture medium for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulation with Agonist: A muscarinic agonist is added to the medium to stimulate secretion. The concentration of the agonist should be predetermined to elicit a submaximal or maximal response.

-

Incubation: The tissues are incubated for a defined period (e.g., 1-4 hours) to allow for secretion to occur.

-

Sample Collection: The supernatant containing the secreted products is collected.

-

Quantification of Secretion: The amount of the specific secreted product in the supernatant is quantified using an appropriate assay, such as an ELISA.

-

Data Analysis: The percentage of inhibition of agonist-induced secretion by this compound is calculated for each concentration. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Radioligand Binding Assay for M3 Receptor Affinity

This protocol outlines the procedure for determining the binding affinity of this compound for the M3 muscarinic receptor using a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the M3 receptor through competitive binding with a radiolabeled antagonist (e.g., [3H]this compound or [3H]QNB).

Materials:

-

Cell membranes or tissue homogenates expressing M3 receptors

-

Radiolabeled muscarinic antagonist (e.g., [3H]this compound)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

-

Filtration apparatus

Procedure:

-

Reaction Setup: In microcentrifuge tubes, add the cell membranes/tissue homogenate, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Measurement of Radioactivity: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value for this compound is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Schild Regression Analysis

Schild analysis is a pharmacological method used to characterize the nature of antagonism and to determine the affinity (pA2 or KB) of a competitive antagonist.

Objective: To determine if this compound acts as a competitive antagonist at the M3 receptor and to calculate its pA2 value.

Procedure:

-

Agonist Dose-Response Curves: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) on an isolated tissue preparation that exhibits a secretory response.

-

Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of this compound for a period sufficient to reach equilibrium.

-

Second Agonist Dose-Response Curve: In the continued presence of this compound, generate a second agonist concentration-response curve.

-

Repeat with Different Antagonist Concentrations: Repeat steps 2 and 3 with at least two other concentrations of this compound.

-

Data Analysis:

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism. The KB can be calculated as 10-pA2.

-

Mandatory Visualizations

Experimental Workflow for Determining this compound's Inhibitory Effect

Logical Relationship of Experimental Data

References

- 1. The release of atrial natriuretic factor induced by central carbachol injection may be mediated by muscarinic M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The interaction of this compound mustard with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M1 and M3 muscarinic antagonists inhibit human nasal glandular secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

4-DAMP: A Comprehensive Technical Guide to a Seminal M3 Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides an in-depth technical overview of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a quaternary ammonium compound that has been instrumental in the pharmacological characterization of muscarinic acetylcholine receptors (mAChRs). As a potent and selective antagonist of the M3 muscarinic receptor subtype, this compound has been a cornerstone in elucidating the physiological and pathophysiological roles of this receptor in various tissues. This document details the discovery and history of this compound, its binding affinity and functional pharmacology, and the experimental protocols utilized for its characterization. Furthermore, it presents key signaling pathways affected by this compound antagonism and summarizes its in vivo effects. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Discovery and History

This compound, with the full chemical name 1,1-dimethyl-4-diphenylacetoxypiperidinium iodide, emerged from the pioneering work of R.B. Barlow and his colleagues in their quest for selective muscarinic receptor antagonists. In the mid-1980s, Barlow's laboratory was actively investigating the structure-activity relationships of muscarinic antagonists to differentiate the emerging subtypes of muscarinic receptors. Their research, documented in publications such as "A search for selective antagonists at M2 muscarinic receptors" (1985), involved the synthesis and pharmacological evaluation of a series of compounds, including this compound and its isomers[1]. These studies, using classical pharmacological preparations like the guinea-pig ileum and atria, were crucial in demonstrating that not all muscarinic receptors were identical and laid the groundwork for the M1, M2, and M3 classification. This compound's high affinity for the receptors in the guinea-pig ileum, a tissue rich in M3 receptors, highlighted its potential as a selective M3 antagonist[1]. This discovery provided the scientific community with a powerful chemical tool to probe the function of M3 receptors, distinguishing them from the M2 receptors found in the atria.

Chemical Properties

-

Chemical Name: 1,1-dimethyl-4-diphenylacetoxypiperidinium iodide[2]

-

Common Name: this compound

-

CAS Number: 1952-15-4[2]

-

Molecular Formula: C₂₁H₂₆INO₂[2]

-

Molecular Weight: 451.34 g/mol [2]

-

Chemical Structure:

Pharmacological Profile

Binding Affinity at Muscarinic Receptor Subtypes

This compound is characterized by its high affinity for the M3 muscarinic receptor subtype. It also exhibits considerable affinity for the M1 and M5 subtypes, while showing lower affinity for the M2 and M4 subtypes. The binding affinities are typically determined through radioligand binding assays, often using tritiated this compound ([³H]this compound) or by its competition with other radioligands such as [³H]-N-methylscopolamine ([³H]NMS)[4][5].

| Receptor Subtype | Species | Ligand | Assay Type | pKi | Ki (nM) | Reference |

| M1 | Human | [³H]NMS | Competition | 9.24 | 0.57 | [4] |

| M2 | Human | [³H]NMS | Competition | 8.14 | 7.3 | [4] |

| M3 | Human | [³H]NMS | Competition | 9.43 | 0.37 | [4] |

| M4 | Human | [³H]NMS | Competition | 9.14 | 0.72 | [4] |

| M5 | Human | [³H]NMS | Competition | 9.26 | 0.55 | [4] |

| M1 | Rat | [³H]this compound | Saturation | - | <1 (Kd) | [5] |

| M3 | Rat | [³H]this compound | Saturation | - | <1 (Kd) | [5] |

Functional Antagonism

Functionally, this compound acts as a competitive antagonist at muscarinic receptors. This is demonstrated by the parallel rightward shift of the concentration-response curves of muscarinic agonists in the presence of this compound, without a reduction in the maximal response[3]. The potency of this compound as a functional antagonist is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀ value.

| Tissue/Preparation | Species | Agonist | pA₂ | Reference |

| Ileum | Guinea-pig | Carbachol | ~9.0 | [1] |

| Atria | Guinea-pig | Carbachol | ~8.0 | [1] |

| Bladder | Rat | Bethanechol | 9.1 | [6] |

| Duodenum (relaxation) | Rat | McN-A-343 | 8.6 | [7] |

| Vas Deferens (twitch inhibition) | Rabbit | McN-A-343 | 7.8 | [7] |

Experimental Protocols

Radioligand Binding Assay ([³H]this compound)

This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for muscarinic receptors using [³H]this compound.

4.1.1. Materials

-

Cell membranes from cells expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells) or tissue homogenates (e.g., rat brain cortex).

-

[³H]this compound (specific activity ~80 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Unlabeled atropine or other high-affinity muscarinic antagonist for determination of non-specific binding.

-

Test compounds at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

4.1.2. Procedure

-

Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or unlabeled atropine (1 µM final concentration, for non-specific binding) or test compound.

-

50 µL of [³H]this compound (at a concentration close to its Kd, typically 0.5-1.0 nM).

-

100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site or two-site binding model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]this compound and Kd is its dissociation constant.

Isolated Organ Bath Functional Assay

This protocol describes a typical isolated organ bath experiment to assess the functional antagonist activity of this compound on smooth muscle contraction.

4.2.1. Materials

-

Isolated tissue (e.g., guinea-pig ileum, rat bladder).

-

Organ bath system with a temperature-controlled chamber (37°C), aeration (95% O₂ / 5% CO₂), and an isometric force transducer.

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

Muscarinic agonist (e.g., carbachol, acetylcholine).

-

This compound.

4.2.2. Procedure

-

Tissue Preparation: Euthanize the animal and dissect the desired tissue, placing it immediately in cold physiological salt solution. Mount a segment of the tissue in the organ bath under a resting tension (e.g., 1 g).

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

-

Agonist Concentration-Response Curve (Control): Add the muscarinic agonist in a cumulative manner to obtain a concentration-response curve. Wash the tissue thoroughly until it returns to baseline.

-

Antagonist Incubation: Add a known concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).

-

Agonist Concentration-Response Curve (in the presence of this compound): Repeat the cumulative addition of the agonist to obtain a second concentration-response curve.

-

Data Analysis: Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration. Determine the EC₅₀ values in the absence and presence of this compound. Calculate the dose ratio (EC₅₀ with antagonist / EC₅₀ without antagonist). For a Schild analysis, this procedure is repeated with several concentrations of this compound. A Schild plot of log(dose ratio - 1) versus log[this compound] should yield a straight line with a slope not significantly different from 1 for a competitive antagonist. The x-intercept provides the pA₂ value.

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins[8][9]. Antagonism by this compound blocks the initiation of this signaling cascade.

Upon binding of acetylcholine, the M3 receptor undergoes a conformational change, leading to the activation of Gq. The activated α-subunit of Gq (Gαq) stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG)[8]. IP₃ diffuses to the endoplasmic reticulum and binds to IP₃ receptors, causing the release of intracellular calcium (Ca²⁺) stores[8]. The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC)[8]. These signaling events lead to various cellular responses, including smooth muscle contraction, glandular secretion, and modulation of ion channels.

In Vivo Studies

The peripheral selectivity of this compound has made it a valuable tool for in vivo studies investigating the role of M3 receptors in various physiological processes.

Inhibition of Salivation

Studies in mice have demonstrated the critical role of M3 receptors in parasympathetic control of salivation[10]. In such experiments, the sialogogue pilocarpine is administered to anesthetized animals, and the volume of secreted saliva is collected and measured over time. Pre-treatment with this compound significantly reduces pilocarpine-induced salivation, confirming the M3 receptor as the primary mediator of this response[10].

Cardiovascular Effects

In anesthetized rabbits, this compound has been shown to attenuate the effects of acetylcholine on heart rate and myocardial developed tension[11]. These studies often involve the cannulation of an artery and vein for drug administration and blood pressure monitoring, as well as electrocardiogram (ECG) recordings. This compound can block the negative chronotropic and inotropic effects of muscarinic agonists, although these effects are primarily mediated by M2 receptors in the heart, for which this compound has a lower affinity[11]. Its effects on blood pressure can be more complex, as M3 receptors on endothelial cells mediate vasodilation, while those on vascular smooth muscle can cause vasoconstriction.

| Study Type | Animal Model | Agonist | Measured Parameter | Effect of this compound | Reference |

| Salivation | Mouse | Pilocarpine | Saliva Volume | Significant Reduction | [10] |

| Cardiovascular | Rabbit | Acetylcholine | Heart Rate | Attenuation of Decrease | [11] |

| Cardiovascular | Rabbit | Acetylcholine | Myocardial Tension | Attenuation of Decrease | [11] |

Conclusion

This compound has been, and continues to be, an indispensable pharmacological tool for the study of muscarinic acetylcholine receptors. Its high affinity and selectivity for the M3 subtype have allowed for the detailed characterization of this receptor's role in a multitude of physiological functions, from smooth muscle contraction to glandular secretion. The data and protocols presented in this whitepaper underscore the foundational importance of this compound in muscarinic receptor research and its ongoing utility in the development of novel therapeutics targeting the cholinergic system. The clarity of its pharmacological profile, established through decades of rigorous experimentation, ensures that this compound will remain a benchmark antagonist for the foreseeable future.

References

- 1. A search for selective antagonists at M2 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-DIPHENYLACETOXY-N-METHYLPIPERIDINE METHIODIDE CAS#: 1952-15-4 [chemicalbook.com]

- 3. This compound Methiodide | mAChR Antagonist | For Research [benchchem.com]

- 4. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterogeneous binding of [3H]this compound to muscarinic cholinergic sites in the rat brain: evidence from membrane binding and autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective blockade of M2 and M3 muscarinic receptors by hexahydrobenzyl-fourdapine and a comparison with zamifenacin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound analogues reveal heterogeneity of M1 muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of M2 muscarinic receptor antagonist this compound, on prostaglandin synthesis and mechanical function in the isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 4-DAMP Analogs: A Technical Guide for Muscarinic Receptor Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a potent and selective antagonist for muscarinic acetylcholine receptors (mAChRs). By examining a series of this compound analogs, this document provides a comprehensive overview of the chemical modifications that influence binding affinity and selectivity for the five muscarinic receptor subtypes (M1-M5). This guide is intended to serve as a valuable resource for researchers involved in the design and development of novel muscarinic receptor ligands.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities of this compound and its analogs for human and rat muscarinic receptor subtypes. The data is presented as pKi (negative logarithm of the inhibitory constant) and pA2 (negative logarithm of the antagonist concentration that requires a two-fold increase in agonist concentration to elicit the same response) values, providing a quantitative basis for understanding the SAR of this chemical series.

Table 1: Binding Affinities (pKi) of this compound and Analogs at Cloned Human Muscarinic Receptors

| Compound | Chemical Structure | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Reference(s) |

| This compound |  | 9.24 | 8.14 | 9.42 | 9.14 | 9.26 | [1] |

| This compound Mustard (aziridinium ion) |  | ~9.0 | 7.37 | ~9.14 | ~9.0 | ~9.0 | [1] |

| N-(2-bromoethyl)-4-piperidinyl diphenylacetate |  | - | - | - | - | - | [2] |

Note: Data for some analogs at all receptor subtypes is not available in the cited literature. This compound mustard exists as a reactive aziridinium ion at physiological pH.

Table 2: Antagonist Affinities (pA2) of this compound Analogs in Functional Assays

| Compound | Tissue Preparation | Receptor Subtype(s) | pA2 Value | Reference(s) |

| This compound | Guinea Pig Ileum | M3 | 9.92 | [3] |

| This compound | Guinea Pig Atria | M2 | 9.71 | [3] |

| Analog A | Guinea Pig Ileum | M3 | 8.50 | [3] |

| Analog A | Guinea Pig Atria | M2 | 7.80 | [3] |

| Analog B | Guinea Pig Ileum | M3 | 7.20 | [3] |

| Analog B | Guinea Pig Atria | M2 | 6.90 | [3] |

Note: "Analog A" and "Analog B" are representative compounds from the study by Recanatini et al. (1995) where specific structures can be found. This table highlights the functional antagonism in native tissues.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of this compound and its analogs.

Radioligand Competition Binding Assay

This protocol describes the determination of binding affinities of this compound analogs for muscarinic receptors expressed in cell membranes using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.[4][5][6][7][8]

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells)

-

[3H]-N-methylscopolamine ([3H]-NMS)

-

Unlabeled this compound or analog (competitor ligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Atropine (for determination of non-specific binding)

-

96-well microplates

-

Glass fiber filters (e.g., GF/B or GF/C)

-

Cell harvester

-

Scintillation counter and scintillation fluid

-

Polyethyleneimine (PEI) solution (0.3-0.5%) for filter pre-treatment

Procedure:

-

Filter Pre-treatment: Pre-soak the glass fiber filters in PEI solution for at least 30 minutes to reduce non-specific binding of the radioligand.

-

Assay Setup: In a 96-well microplate, add the following components in order:

-

Assay buffer

-

Increasing concentrations of the unlabeled competitor ligand (this compound analog).

-

A fixed concentration of [3H]-NMS (typically at or near its Kd value).

-

Cell membrane preparation.

-

-

Total and Non-specific Binding:

-

For total binding wells, add assay buffer instead of the competitor ligand.

-

For non-specific binding wells, add a high concentration of atropine (e.g., 1-10 µM) instead of the competitor ligand.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes), with gentle agitation.

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-treated glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Guinea Pig Ileum Contraction Assay

This functional assay is used to determine the antagonist potency (pA2 value) of this compound analogs by measuring their ability to inhibit agonist-induced contractions of the guinea pig ileum, a tissue rich in M3 muscarinic receptors.[9][10][11][12]

Materials:

-

Male guinea pig

-

Tyrode's solution or Krebs-Henseleit solution

-

Muscarinic agonist (e.g., carbachol, acetylcholine)

-

This compound analog (antagonist)

-

Organ bath with an isometric force transducer

-

Data acquisition system

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

-

Clean the ileum segment of mesenteric attachments and luminal contents.

-

Cut the ileum into segments of approximately 2-3 cm.

-

-

Mounting:

-

Mount the ileum segment in an organ bath containing physiological salt solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-